![molecular formula C15H25N B8182775 N-(3-(tert-Butyl)benzyl)butan-1-amine](/img/structure/B8182775.png)
N-(3-(tert-Butyl)benzyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(tert-Butyl)benzyl)butan-1-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a tert-butyl group at the meta position and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-(tert-Butyl)benzyl)butan-1-amine can be synthesized through the condensation of tert-butylamine and benzyl chloride in the presence of a solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-(tert-Butyl)benzyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxylamine and nitrone derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and strong bases are typically used in substitution reactions.
Major Products:
Oxidation: Hydroxylamine and nitrone derivatives.
Reduction: Simpler amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-(3-(tert-Butyl)benzyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-(3-(tert-Butyl)benzyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
- N-Benzyl-tert-butylamine
- tert-Butylamine
- n-Butylamine
Comparison: N-(3-(tert-Butyl)benzyl)butan-1-amine is unique due to the presence of both a tert-butyl group and a butan-1-amine chain, which imparts distinct chemical and physical properties. Compared to N-Benzyl-tert-butylamine, it has an extended alkyl chain, which can influence its reactivity and interactions. tert-Butylamine and n-Butylamine are simpler amines with different structural features and applications .
Properties
IUPAC Name |
N-[(3-tert-butylphenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-5-6-10-16-12-13-8-7-9-14(11-13)15(2,3)4/h7-9,11,16H,5-6,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKTPXFRFELBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.